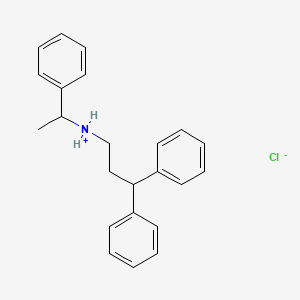

Fendiline Hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3,3-diphenyl-N-(1-phenylethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25N.ClH/c1-19(20-11-5-2-6-12-20)24-18-17-23(21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,19,23-24H,17-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJXWZWXCHBNOOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2045860 | |

| Record name | Fendiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>52.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85273758 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

13636-18-5 | |

| Record name | Phenoxan | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13636-18-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fendiline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757826 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Fendiline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2045860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,3-diphenylpropyl)(1-phenylethyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.732 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FENDILINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HEM3Z10IIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fendiline Hydrochloride: A Technical Guide to its Role in STING Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendiline hydrochloride, a compound historically classified as an L-type calcium channel blocker and more recently identified as a selective inhibitor of K-Ras plasma membrane localization, has emerged as a novel agonist of the Stimulator of Interferon Genes (STING) pathway. This guide provides a comprehensive technical overview of the current understanding of this compound's activity as a STING agonist, summarizing the available data on its mechanism of action, downstream signaling effects, and its potential applications in immunology and oncology. While the primary research publication detailing these findings has not been publicly identified, the information presented herein is based on consistent data from technical datasheets.

Mechanism of Action: STING Pathway Activation

This compound functions as a direct or indirect activator of the STING pathway, a critical component of the innate immune system responsible for detecting cytosolic DNA. Upon activation, STING undergoes a conformational change and translocates from the endoplasmic reticulum to the Golgi apparatus, where it serves as a scaffold for the recruitment and activation of downstream signaling proteins.

The activation of the STING pathway by this compound has been demonstrated to be dependent on the presence of the STING protein. In STING knockout (KO) cells, this compound fails to induce the phosphorylation of downstream targets or the expression of interferon-stimulated genes (ISGs), confirming that its immunostimulatory effects are mediated through STING.

Downstream Signaling Cascade

The activation of STING by this compound initiates a well-defined signaling cascade, leading to the production of type I interferons and other pro-inflammatory cytokines. The key signaling events are outlined below:

-

TBK1 and IRF3 Phosphorylation: this compound treatment leads to the phosphorylation of TANK-binding kinase 1 (TBK1) and Interferon Regulatory Factor 3 (IRF3). Phosphorylated IRF3 then dimerizes and translocates to the nucleus.

-

Induction of Interferon-Stimulated Genes (ISGs): In the nucleus, phosphorylated IRF3 acts as a transcription factor, driving the expression of type I interferons (such as IFN-β) and a panel of ISGs, including ISG15 and CXCL10, as well as the pro-inflammatory cytokine IL-6.

-

Autophagy Induction: this compound has also been shown to induce autophagy in a STING-dependent manner, as evidenced by the upregulation of LC3-II.

The following diagram illustrates the signaling pathway activated by this compound:

Fendiline Hydrochloride: A Technical Guide to its Antiviral Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fendiline hydrochloride, a diphenylalkylamine derivative historically classified as an L-type calcium channel blocker, has emerged as a promising antiviral candidate with a multi-faceted mechanism of action. This technical guide provides an in-depth overview of the antiviral properties of this compound, with a focus on its activity against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), Ebola virus (EBOV), and Herpes Simplex Virus-1 (HSV-1). Fendiline's primary antiviral activity stems from its function as a functional inhibitor of acid sphingomyelinase (FIASMA), a role that disrupts essential host-pathogen interactions. This guide summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the core signaling pathways and experimental workflows.

Core Antiviral Mechanism: Functional Inhibition of Acid Sphingomyelinase (FIASMA)

Fendiline is categorized as a functional inhibitor of acid sphingomyelinase (FIASMA). This mechanism is central to its broad-spectrum antiviral potential.

Signaling Pathway of Fendiline as a FIASMA:

Caption: Fendiline accumulates in lysosomes, displacing acid sphingomyelinase (ASM) from the inner membrane, leading to its degradation and reduced ceramide production.

This inhibition of ASM has downstream consequences on cellular lipid composition, most notably a reduction in phosphatidylserine (PS) levels at the plasma membrane. This alteration of the lipid landscape is a key factor in fendiline's ability to interfere with the life cycles of various enveloped viruses.

Antiviral Spectrum and Quantitative Data

Fendiline has demonstrated antiviral activity against a range of viruses. The available quantitative data from in vitro studies are summarized below.

| Virus | Cell Line | Assay Type | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| SARS-CoV-2 | Vero | Viral Replication Assay (qRT-PCR) | 10.23 | 29.24 | 2.86 | [1] |

Note: One study reported a safety index (CC50/EC50) of >600 for fendiline against SARS-CoV-2, indicating a wide therapeutic window, though the specific EC50 and CC50 values were not provided in the abstract.[2]

Activity against Ebola Virus (EBOV)

| Fendiline Conc. (µM) | Treatment Schedule | Time Post-Infection (h) | % Inhibition | Reference |

| 10 | Every other day | 96 | ~90% | [3] |

| 5 | Every other day | 96 | ~75% | [3] |

| 10 | Every day | 72 | ~95% | [3] |

| 5 | Every day | 72 | ~80% | [3] |

Detailed Experimental Methodologies

SARS-CoV-2 Antiviral Assay

Objective: To determine the 50% inhibitory concentration (IC50) and 50% cytotoxic concentration (CC50) of this compound against SARS-CoV-2.

Experimental Workflow:

Caption: Workflow for determining the anti-SARS-CoV-2 activity of this compound.

Protocol:

-

Cell Culture: Vero cells are seeded in 96-well plates.[1]

-

Drug Preparation: this compound is serially diluted (e.g., 8-point, 3-fold dilutions) to achieve a range of concentrations.[1]

-

Treatment and Infection: Cells are pre-treated with the various concentrations of fendiline for 1 hour before being infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.1.[1]

-

Incubation: The infected cells are incubated for 24 hours.[1]

-

Quantification of Viral Load: The viral load in the cell supernatant is quantified using quantitative reverse transcription PCR (qRT-PCR).[1]

-

Cytotoxicity Assay: In parallel, the cytotoxicity of fendiline on uninfected Vero cells is determined using a CCK-8 assay to measure cell viability.[1]

-

Data Analysis: The IC50 (the concentration at which viral replication is inhibited by 50%) and CC50 (the concentration at which cell viability is reduced by 50%) are calculated. The Selectivity Index (SI) is determined by the ratio of CC50 to IC50.[1]

Ebola Virus (EBOV) Budding and Spread Assay

Objective: To evaluate the efficacy of fendiline in inhibiting authentic EBOV spread.

Protocol:

-

Cell Culture: Vero E6 cells are used for these experiments.[3]

-

Pre-treatment: Cells are pre-treated with fendiline at various concentrations for 24 hours prior to infection.[3]

-

Infection: Cells are infected with EBOV (Kikwit strain) at a specified MOI (e.g., 1.0 or 0.1).[3]

-

Post-infection Treatment: Following infection, cells are treated with fendiline according to different schedules: 1 hour post-infection only, every day, or every other day.[3]

-

Fixation and Staining: Cells are fixed at 48, 72, or 96 hours post-infection. Immunofluorescence staining is performed to visualize the virus (e.g., anti-EBOV antibody) and cell nuclei (e.g., DAPI).[3]

-

Imaging and Analysis: Confocal microscopy is used to capture images, and the percentage of infected cells is quantified to determine the level of inhibition.[3]

Virus-Specific Mechanisms of Action

Ebola Virus: Inhibition of VP40-Mediated Budding

Fendiline's inhibition of ASM leads to reduced phosphatidylserine (PS) at the plasma membrane. PS is a critical host factor for the assembly and budding of the Ebola virus matrix protein VP40. By depleting PS, fendiline disrupts VP40 localization and oligomerization, thereby inhibiting the formation of new virus particles.[4][5]

Logical Relationship Diagram:

Caption: Fendiline's mechanism of action against Ebola virus.

SARS-CoV-2: Blockade of S Protein-Mediated Cell Fusion

For SARS-CoV-2, fendiline has been shown to block the S protein-mediated cell fusion, a critical step for viral entry into host cells.[2] This mechanism may be linked to the alteration of membrane lipid composition due to its FIASMA activity.

Herpes Simplex Virus-1 (HSV-1): Activation of the STING Pathway

Fendiline demonstrates antiviral activity against HSV-1, and this effect is more pronounced in cells overexpressing STING (Stimulator of Interferon Genes). It activates the STING-TBK1-IRF3 signaling axis, which is a key pathway in the innate immune response to viral DNA.

STING Pathway Activation by Fendiline:

Caption: Fendiline activates the STING pathway to induce an antiviral state.

Conclusion

This compound exhibits significant antiviral properties against a range of enveloped viruses through a primary mechanism involving the functional inhibition of acid sphingomyelinase. This leads to alterations in host cell lipid metabolism, which in turn interferes with critical stages of the viral life cycle, including entry, assembly, and budding. Furthermore, its ability to stimulate the innate immune system via the STING pathway adds another dimension to its antiviral profile. The available quantitative data, particularly for SARS-CoV-2, suggest a favorable therapeutic window. Further research is warranted to fully elucidate its antiviral efficacy and potential for clinical development. This technical guide provides a foundational understanding for researchers and drug development professionals interested in exploring the therapeutic potential of this compound as a host-directed antiviral agent.

References

- 1. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of Potent and Safe Antiviral Therapeutic Candidates Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antiviral Agents Against Ebola Virus Infection: Repositioning Old Drugs and Finding Novel Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Phosphatidylserine clustering by the Ebola virus matrix protein is a critical step in viral budding - PMC [pmc.ncbi.nlm.nih.gov]

Fendiline Hydrochloride: A Technical Guide for Researchers

Fendiline Hydrochloride , a diphenylalkylamine derivative, is a compound with a dual mechanism of action that has garnered interest in both cardiovascular research and oncology. This technical guide provides an in-depth overview of its core properties, mechanism of action, and relevant experimental protocols for research and drug development professionals.

Core Properties

This compound is characterized by the following chemical and physical properties:

| Property | Value | Citation |

| CAS Number | 13636-18-5 | [1][2][3][4][5] |

| Molecular Weight | 351.91 g/mol | [2][4][5] |

| Molecular Formula | C₂₃H₂₅N·HCl | [2][4] |

Mechanism of Action

This compound exhibits two primary pharmacological activities: blockade of L-type calcium channels and inhibition of K-Ras plasma membrane localization.

L-type Calcium Channel Blockade

Fendiline acts as a non-selective blocker of L-type calcium channels, a property that underlies its initial development as a coronary vasodilator for the treatment of angina.[6] This action inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation.[6]

Inhibition of K-Ras Plasma Membrane Localization

More recently, Fendiline has been identified as a specific inhibitor of the plasma membrane localization of the K-Ras isoform, without affecting H-Ras or N-Ras.[1][4] This effect is independent of its calcium channel blocking activity.[1] By preventing K-Ras from associating with the plasma membrane, Fendiline effectively blocks its downstream signaling pathways, which are crucial for cell growth, differentiation, and survival.[1][5] This has significant implications for its potential as an anticancer therapeutic, particularly in tumors with oncogenic K-Ras mutations.[1]

Key Pharmacological Data

| Parameter | Value | Target/System | Citation |

| IC₅₀ | 17 µM | L-type Calcium Channels | [7][8] |

| IC₅₀ | 9.64 µM | K-Ras Plasma Membrane Localization | [2][8] |

| K_d_ | 2.6 µM | α2-adrenergic receptor | [9] |

Signaling Pathways Affected by Fendiline

Fendiline's inhibition of K-Ras localization leads to the downregulation of key downstream signaling pathways implicated in cancer cell proliferation and survival.

References

- 1. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fendiline: a review of its basic pharmacological and clinical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Fendiline - Wikipedia [en.wikipedia.org]

- 7. Fendiline inhibits L-type calcium channels in guinea-pig ventricular myocytes: a whole-cell patch-clamp study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. apexbt.com [apexbt.com]

Fendiline Hydrochloride: A Technical Guide to its Role in Inhibiting Tumor Cell Proliferation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of fendiline hydrochloride's mechanism of action in the context of tumor cell proliferation. It consolidates key quantitative data, details experimental methodologies, and visualizes the critical signaling pathways involved.

Core Mechanism of Action: Targeting K-Ras Localization

This compound, a diphenylalkylamine originally developed as an L-type calcium channel blocker, has emerged as a potent inhibitor of tumor cell proliferation through a distinct mechanism: the selective inhibition of K-Ras plasma membrane localization.[1][2][3][4][5][6][7][8] Unlike H-Ras and N-Ras, oncogenic K-Ras requires association with the plasma membrane to activate downstream signaling pathways crucial for cancer cell growth and survival.[5][7][8]

Fendiline disrupts this process by preventing K-Ras from localizing to the plasma membrane, causing it to redistribute to intracellular compartments such as the endoplasmic reticulum (ER), Golgi apparatus, and endosomes.[1][4][5][9] This mislocalization effectively abrogates K-Ras signal output.[1][5] It is important to note that fendiline does not inhibit the post-translational processing of K-Ras itself.[1][4][5] The precise molecular target of fendiline that leads to K-Ras mislocalization is believed to be distinct from its calcium channel blocking activity.[5]

Quantitative Data Summary

The following table summarizes the key quantitative data related to the inhibitory effects of this compound.

| Parameter | Value | Cell Line/System | Reference |

| IC50 (K-Ras Plasma Membrane Localization) | 9.64 µM | MDCK cells expressing GFP-K-RasG12V | [1][2][3][6][9] |

| IC50 (L-type Calcium Channel Blockade) | 17 µM | Guinea-pig ventricular myocytes | [1][2][3][6][9] |

| IC50 (ERK Activation Inhibition) | 9.49 µM | BHK cells expressing GFP-K-RasG12V | [1] |

| IC50 (Akt Activation Inhibition) | 6.97 µM | BHK cells expressing GFP-K-RasG12V | [1] |

| IC50 (Cell Viability - Breast Cancer) | 5.9 - 9.3 µM (72h) | MDA-MB-231, MCF-7 | [10] |

| IC50 (Cell Viability - Colorectal Cancer) | 5.9 - 9.3 µM (72h) | SW480, SW620, Caco-2 | [10] |

Impact on Downstream Signaling Pathways

By inhibiting K-Ras localization, fendiline effectively dampens the activity of its downstream effector pathways, which are critical for cell proliferation, survival, and differentiation.

MAPK/ERK Pathway

Fendiline treatment leads to a significant reduction in the phosphorylation of MEK and ERK, key components of the mitogen-activated protein kinase (MAPK) cascade.[1] This inhibition has been observed in various cancer cell lines expressing oncogenic K-Ras.[1]

PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, another crucial downstream effector of Ras, is also inhibited by fendiline. This is evidenced by a decrease in the phosphorylation of Akt.[1]

ADAM10 and β-catenin Signaling

In pancreatic cancer cells, fendiline has been shown to interfere with the activation of ADAM10, a disintegrin and metalloproteinase.[11][12] This leads to the stabilization of cadherin-catenin junctions at the plasma membrane and a reduction in β-catenin intracellular signaling, resulting in decreased expression of its target genes like cyclin D1, c-Myc, and CD44, which are involved in proliferation and migration.[11][12]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-proliferative effects of fendiline.

K-Ras Plasma Membrane Localization Assay

This assay quantifies the effect of fendiline on the subcellular localization of K-Ras.

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells stably expressing Green Fluorescent Protein-tagged K-RasG12V (GFP-K-RasG12V).

-

Treatment: Cells are seeded on coverslips and treated with various concentrations of this compound (or DMSO as a vehicle control) for 48 hours.

-

Fixation and Imaging: Cells are fixed with a suitable fixative (e.g., 4% paraformaldehyde) and imaged using a confocal microscope.

-

Quantification: The ratio of plasma membrane-associated GFP-K-Ras to total cellular GFP-K-Ras is quantified using densitometric analysis with software such as ImageJ.[7][13] This allows for the determination of the IC50 for K-Ras mislocalization.

Cell Proliferation (MTS) Assay

This colorimetric assay is used to assess the impact of fendiline on cell viability and proliferation.

-

Cell Seeding: Cancer cell lines (e.g., pancreatic, colon, lung) are seeded in 96-well plates and allowed to adhere for 24 hours.

-

Treatment: The culture medium is replaced with fresh medium containing various concentrations of fendiline or a vehicle control. Cells are typically incubated for 48 to 72 hours.

-

MTS Reagent Addition: An MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) solution is added to each well.

-

Incubation and Measurement: The plates are incubated for 1-4 hours at 37°C. Metabolically active cells reduce the MTS tetrazolium compound to a colored formazan product. The absorbance of the formazan is measured at 490 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6][10]

Western Blot Analysis for Signaling Proteins

This technique is used to measure the levels of key phosphorylated proteins in the K-Ras downstream signaling pathways.

-

Cell Lysis: Cells treated with fendiline are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated forms of ERK (pERK) and Akt (pAkt), as well as antibodies for total ERK and Akt as loading controls.

-

Detection: After incubation with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry is used to quantify the changes in protein phosphorylation.[14][15][16][17]

Soft Agar Colony Formation Assay

This assay assesses the ability of fendiline to inhibit anchorage-independent growth, a hallmark of cancer cells.

-

Base Agar Layer: A layer of 0.6% agar in growth medium is solidified in 12-well plates.

-

Cell Suspension in Agar: A top layer consisting of 5,000 cells suspended in 0.3% agar containing growth medium and the desired concentration of fendiline is layered over the base.

-

Incubation: The plates are incubated for 2.5 weeks to allow for colony formation.

-

Staining and Quantification: Colonies are stained with a solution like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). The number and size of the colonies are quantified using an imaging system and software like ImageJ.[1][2][12][18][19]

Boyden Chamber Invasion Assay

This assay measures the effect of fendiline on the invasive potential of cancer cells.

-

Chamber Preparation: The upper chamber of a Transwell insert (typically with an 8 µm pore size membrane) is coated with Matrigel to simulate an extracellular matrix.

-

Cell Seeding: Cancer cells, pre-treated with fendiline or a vehicle control, are seeded in the upper chamber in a serum-free medium.

-

Chemoattractant: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum.

-

Incubation: The chambers are incubated for a period that allows for cell invasion (e.g., 24-48 hours).

-

Staining and Quantification: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed and stained (e.g., with crystal violet). The number of invading cells is counted under a microscope.[3][4][11]

Visualizations of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key mechanisms and experimental processes described in this guide.

Caption: Fendiline's inhibition of K-Ras plasma membrane localization.

Caption: General experimental workflow for studying fendiline's effects.

Conclusion

This compound presents a compelling profile as an inhibitor of tumor cell proliferation, particularly in cancers driven by oncogenic K-Ras mutations. Its unique mechanism of action, which involves the disruption of K-Ras plasma membrane localization, offers a novel therapeutic strategy. The data and experimental protocols outlined in this guide provide a comprehensive resource for researchers and drug development professionals investigating the anti-cancer potential of fendiline and similar compounds. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

- 1. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubcompare.ai [pubcompare.ai]

- 4. researchgate.net [researchgate.net]

- 5. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MTS Cell Proliferation Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 7. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibitors of K-Ras plasma membrane localization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. broadpharm.com [broadpharm.com]

- 11. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Activation of PI3K, Akt, and ERK during early rotavirus infection leads to V-ATPase-dependent endosomal acidification required for uncoating | PLOS Pathogens [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Soft Agar Colony Formation Assay as a Hallmark of Carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

Basic chemical and physical properties of Fendiline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendiline Hydrochloride is a synthetic compound initially developed as a coronary vasodilator for the treatment of angina pectoris.[1] Its mechanism of action as an L-type calcium channel blocker contributes to its effects on cardiovascular smooth muscle.[1][2] More recently, Fendiline has garnered significant interest in the field of oncology due to its selective inhibitory effects on K-Ras plasma membrane localization, a key driver in many aggressive cancers.[3][4][5] This technical guide provides an in-depth overview of the fundamental chemical and physical properties of this compound, its mechanism of action, and the experimental methodologies used to characterize it. All quantitative data is presented in structured tables for clarity and comparative analysis.

Chemical and Physical Properties

This compound is the hydrochloride salt of Fendiline.[3] Its chemical and physical characteristics are crucial for its formulation, delivery, and biological activity.

Table 1: Chemical Identification of this compound

| Property | Value | Reference |

| IUPAC Name | N-(3,3-diphenylpropyl)-α-methylbenzylamine hydrochloride | [6] |

| CAS Number | 13636-18-5 | [6] |

| Molecular Formula | C₂₃H₂₅N·HCl | [6] |

| Synonyms | Sensit, Fendiline HCl | [7] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 351.91 g/mol | [6][8] |

| Appearance | Crystalline solid | [9] |

| Melting Point | Not explicitly stated in searched literature, but would be determined by standard pharmacopeial methods. | |

| pKa | 9.78 (Strongest Basic) | [10] |

| Purity | ≥98% (by HPLC) | [6][8] |

Table 3: Solubility Profile of this compound

| Solvent | Solubility | Reference |

| DMSO | ≥ 30 mg/mL | [11] |

| 70 mg/mL (198.91 mM) | [12] | |

| 35.19 mg/mL (100 mM) | [6] | |

| Ethanol | 15 mg/mL | [9][11] |

| 7.04 mg/mL (20 mM) | [6] | |

| DMF | 20 mg/mL | [9][11] |

| PBS (pH 7.2) | 0.1 mg/mL | [9][11] |

| Water | >52.8 µg/mL (at pH 7.4) | [7] |

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action, functioning as both an L-type calcium channel blocker and a K-Ras inhibitor.

L-type Calcium Channel Blockade

As a diphenylalkylamine derivative, Fendiline acts as a non-selective L-type calcium channel blocker.[1][2][4] By inhibiting the influx of extracellular calcium ions into smooth muscle cells, it induces vasodilation, which is the basis for its antianginal effects.[1] The IC₅₀ for L-type calcium channel inhibition has been reported to be 17 µM.[4]

K-Ras Inhibition

A significant and more recently discovered action of Fendiline is its ability to selectively inhibit the plasma membrane localization of K-Ras, with an IC₅₀ of 9.64 μM.[4][13] This effect is specific to K-Ras and does not impact H-Ras or N-Ras.[3][4] By preventing K-Ras from associating with the plasma membrane, Fendiline effectively blocks its downstream signaling cascades, which are critical for cell proliferation, survival, and differentiation.[3][5] This disruption of K-Ras signaling has been shown to inhibit the proliferation of various cancer cell lines harboring oncogenic K-Ras mutations.[3][4][5]

Affected Signaling Pathways

Fendiline's inhibitory action on K-Ras leads to the downregulation of several key signaling pathways, including:

-

MAPK/ERK Pathway: Fendiline has been shown to inhibit signaling downstream of oncogenic K-Ras, leading to reduced phosphorylation of MEK and ERK.[2]

-

PI3K/Akt Pathway: The inhibition of K-Ras localization also impacts the PI3K/Akt signaling cascade, a crucial pathway for cell survival and growth.

-

β-catenin Signaling: Fendiline treatment has been associated with reduced expression of β-catenin target genes, suggesting an interference with this signaling pathway, which is often dysregulated in cancer.[12]

Experimental Protocols

The following sections outline the general methodologies for determining the key physicochemical properties of this compound.

Melting Point Determination (General Protocol)

The melting point of a crystalline solid like this compound is a key indicator of its purity. A standard method for its determination is the capillary melting point technique, as outlined in the United States Pharmacopeia (USP) general chapter <741>.[14][15]

Methodology:

-

Sample Preparation: A small amount of the dry, powdered this compound is packed into a capillary tube to a height of 2.5-3.5 mm.[7]

-

Apparatus: A calibrated melting point apparatus is used, consisting of a heated block or oil bath, a thermometer, and a means to observe the sample.

-

Heating: The capillary tube is placed in the apparatus. The temperature is raised at a controlled rate, typically 1°C per minute, especially near the expected melting point.[7]

-

Observation: The temperature at which the substance first begins to melt (onset) and the temperature at which it is completely molten (clear point) are recorded as the melting range.[7]

Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a pharmaceutical compound, as described in USP general chapter <1236>.[6][11]

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the desired solvent (e.g., water, buffer, DMSO) in a sealed flask.

-

Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

-

Separation: The undissolved solid is separated from the solution by centrifugation and/or filtration.

-

Quantification: The concentration of this compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration)

Potentiometric titration is a common and accurate method for determining the pKa of an ionizable compound.[16][17][18]

Methodology:

-

Solution Preparation: A solution of this compound of known concentration is prepared in water or a suitable co-solvent. The ionic strength is typically kept constant with an inert salt (e.g., KCl).[19]

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).[19]

-

pH Measurement: The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.[19]

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

References

- 1. researchgate.net [researchgate.net]

- 2. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Solubility Measurements | USP-NF [uspnf.com]

- 7. thinksrs.com [thinksrs.com]

- 8. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 9. uspbpep.com [uspbpep.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. biorelevant.com [biorelevant.com]

- 12. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. axonmedchem.com [axonmedchem.com]

- 14. uspbpep.com [uspbpep.com]

- 15. scribd.com [scribd.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Fendiline Hydrochloride: A Modulator of Protein-Protein Interactions in Oncogenic Signaling

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Fendiline hydrochloride, a compound originally classified as an L-type calcium channel blocker, has emerged as a significant modulator of protein-protein interactions, demonstrating notable activity in the context of oncogenic signaling pathways. This technical guide provides an in-depth analysis of fendiline's mechanism of action, focusing on its ability to disrupt the localization and function of key signaling proteins, particularly the K-Ras GTPase. We will explore the quantitative aspects of these interactions, detail the experimental methodologies used to elucidate them, and present visual representations of the affected signaling cascades and experimental workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies targeting protein-protein interactions in cancer.

Introduction

The intricate network of protein-protein interactions (PPIs) governs the majority of cellular processes. Consequently, the dysregulation of these interactions is a hallmark of numerous diseases, including cancer. The Ras family of small GTPases, particularly K-Ras, are critical signaling hubs that, when mutated, drive the initiation and progression of a significant percentage of human tumors. The constitutive activation of K-Ras relies on its proper localization to the plasma membrane, where it engages with downstream effector proteins to activate pro-proliferative signaling cascades. This compound has been identified as a specific inhibitor of K-Ras plasma membrane targeting, a mechanism distinct from its effects on calcium channels.[1][2][3] This guide will dissect the molecular basis of fendiline's action on PPIs, providing a technical framework for its study and potential therapeutic application.

Mechanism of Action: Disruption of K-Ras Plasma Membrane Interaction

Fendiline's primary effect on protein-protein interactions is the disruption of the association between K-Ras and the inner leaflet of the plasma membrane.[4] This is not achieved by inhibiting the necessary post-translational modifications of K-Ras, such as prenylation, but by interfering with the electrostatic interactions between the polybasic domain of K-Ras and the negatively charged phospholipids of the plasma membrane.[4] This interference leads to the redistribution of K-Ras from the plasma membrane to various intracellular compartments, including the endoplasmic reticulum, Golgi apparatus, and endosomes.[3]

This mislocalization is critical because it physically separates K-Ras from its downstream effectors, such as Raf kinases and PI3K, thereby abrogating the activation of the MAPK and PI3K-AKT signaling pathways.[3] Notably, fendiline's inhibitory effect is specific to K-Ras and other proteins that share a similar membrane-anchoring mechanism involving a polybasic domain and a prenyl group, such as Rac1 and Rap1A. It does not significantly affect the localization of H-Ras or N-Ras, which utilize different membrane-targeting motifs.[2][5]

Signaling Pathway Perturbation by Fendiline

The mislocalization of K-Ras by fendiline initiates a cascade of downstream effects, primarily the inhibition of two major oncogenic signaling pathways: the MAPK/ERK pathway and the PI3K/AKT pathway.

Quantitative Data on Fendiline's Interactions

The following tables summarize the key quantitative data reported for this compound's biological activities. This data is crucial for understanding the compound's potency and specificity.

| Parameter | Value | Target/System | Reference |

| IC50 | 17 µM | L-type calcium channel blockade | [6][7] |

| IC50 | 9.64 µM | Inhibition of K-Ras plasma membrane localization | [6][7] |

| IC50 | 9.49 ± 0.64 µM | Inhibition of ERK activation | |

| IC50 | 6.97 ± 1.24 µM | Inhibition of Akt activation | |

| Kd | 2.6 µM | Binding to α2-adrenergic receptors | [6] |

Experimental Protocols

The investigation of fendiline's effects on protein-protein interactions has employed a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments.

High-Content Screening for Inhibitors of K-Ras Plasma Membrane Localization

This assay is designed to identify small molecules that disrupt the localization of K-Ras to the plasma membrane.

Methodology:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells stably expressing Green Fluorescent Protein-tagged K-Ras (GFP-K-Ras) are cultured in a suitable medium.

-

Compound Treatment: Cells are seeded in multi-well plates and treated with a library of small molecules, including fendiline as a positive control, for a defined period (e.g., 48 hours).

-

Cell Staining and Imaging: Following treatment, cells are fixed and stained with a nuclear stain (e.g., DAPI) and a plasma membrane marker. Images are acquired using an automated high-content imaging system.

-

Image Analysis: An automated image analysis algorithm is used to quantify the ratio of GFP-K-Ras fluorescence at the plasma membrane versus the cytoplasm. A decrease in this ratio indicates mislocalization of K-Ras.

Confocal Microscopy for Visualization of Protein Localization

Confocal microscopy provides high-resolution images to visually confirm the subcellular localization of proteins.

Methodology:

-

Cell Culture and Transfection: Cells (e.g., BHK or MDCK) are grown on coverslips and transiently or stably transfected with plasmids encoding fluorescently tagged proteins of interest (e.g., GFP-K-Ras, GFP-Rac1).

-

Fendiline Treatment: Cells are treated with fendiline or a vehicle control (DMSO) for the desired time.

-

Fixation and Mounting: Cells are fixed with paraformaldehyde, washed, and mounted on microscope slides.

-

Imaging: Images are acquired using a confocal laser scanning microscope. Z-stacks are often collected to obtain a three-dimensional view of the cell.

-

Analysis: The distribution of the fluorescently tagged protein is visually inspected and can be quantified using image analysis software (e.g., ImageJ) to determine the extent of plasma membrane localization.

Western Blotting for Downstream Signaling Analysis

Western blotting is used to measure the levels of key proteins and their phosphorylation status, providing a readout of signaling pathway activity.

Methodology:

-

Cell Lysis: Cells treated with fendiline or vehicle are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

-

Protein Quantification: The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of proteins of interest (e.g., anti-pERK, anti-ERK, anti-pAKT, anti-AKT).

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Densitometry: The intensity of the protein bands is quantified using densitometry software to determine the relative levels of protein phosphorylation.

Other Affected Protein-Protein Interactions

While the disruption of the K-Ras-plasma membrane interaction is the most well-characterized effect of fendiline, its ability to bind to calmodulin suggests a broader range of effects on cellular signaling.[8] Calmodulin is a ubiquitous calcium-binding protein that modulates the activity of a large number of enzymes, ion channels, and other proteins. The functional consequences of the fendiline-calmodulin interaction, particularly in the context of cancer biology, represent an area for further investigation.

Conclusion and Future Directions

This compound serves as a compelling example of a small molecule that modulates protein-protein interactions to achieve a therapeutic effect. Its ability to selectively disrupt the membrane localization of K-Ras highlights a promising strategy for targeting this notoriously difficult-to-inhibit oncoprotein. The detailed mechanistic and quantitative data presented in this guide provide a solid foundation for further research into fendiline and the development of next-generation K-Ras inhibitors.

Future research should focus on:

-

Elucidating the precise molecular interactions between fendiline and the K-Ras polybasic domain.

-

Investigating the full spectrum of fendiline's off-target effects, particularly its interaction with calmodulin and its impact on calmodulin-dependent signaling pathways.

-

Exploring the potential for synergistic combinations of fendiline with other anti-cancer agents.

-

Developing fendiline analogs with improved potency and selectivity for K-Ras.

By continuing to unravel the complex interplay between fendiline and cellular protein networks, the scientific community can pave the way for novel and effective cancer therapies.

References

- 1. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. selleckchem.com [selleckchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Off-Target Landscape of Fendiline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendiline hydrochloride, a compound originally developed as an L-type calcium channel blocker for the treatment of angina, has garnered renewed interest within the scientific community for its significant off-target activities.[1] While its intended mechanism of action involves the modulation of calcium influx, a growing body of evidence reveals a complex pharmacological profile with implications for cancer biology, immunology, and the treatment of multidrug-resistant bacteria. This technical guide provides an in-depth exploration of the off-target effects of fendiline, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development efforts.

Core Off-Target Activities

Fendiline's off-target effects are not mediated by its calcium channel blocking properties, as other L-type calcium channel blockers like nifedipine, verapamil, and diltiazem do not replicate these activities.[2][3] The most extensively studied off-target mechanism is the inhibition of K-Ras localization to the plasma membrane, a critical step for its oncogenic signaling.[2][3] Additionally, fendiline has been shown to modulate the activity of ADAM10, calmodulin, and the STING pathway, highlighting its pleiotropic nature.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with the off-target effects of this compound. This data provides a comparative overview of its potency against various molecular targets.

| Target/Process | Assay Type | Value | Units | Cell Line/System | Reference |

| K-Ras Signaling | |||||

| K-RasG12V Mislocalization | Dose-response imaging | 9.64 ± 0.42 | μM (IC50) | MDCK | [4] |

| ERK Activation Inhibition | Dose-response Western blot | 9.49 ± 0.64 | μM (IC50) | BHK (K-RasG12V) | [2] |

| Akt Activation Inhibition | Dose-response Western blot | 6.97 ± 1.24 | μM (IC50) | BHK (K-RasG12V) | [2] |

| Calcium Channel Blockade | |||||

| L-type Calcium Channels | Whole-cell patch-clamp | 17 | μM (IC50) | Guinea-pig ventricular myocytes | [5][6] |

| Other Off-Target Interactions | |||||

| α2-Adrenergic Receptor Binding | [3H]Yohimbine competition | 2.6 | μM (Kd) | Human platelets | [5][6] |

| Antiproliferative Activity | |||||

| Pancreatic Cancer Cell Proliferation | BrdU incorporation | ~7.5 - 15 | μM (Effective Conc.) | MiaPaCa2, Panc1 | [7] |

Key Off-Target Mechanisms and Signaling Pathways

Inhibition of K-Ras Plasma Membrane Localization

A primary and well-documented off-target effect of fendiline is its ability to selectively inhibit the localization of K-Ras to the plasma membrane, without affecting H-Ras or N-Ras.[3][8] This action is critical as membrane association is a prerequisite for Ras proteins to engage downstream effectors and drive oncogenic signaling.[3] Fendiline achieves this by reducing the nanoclustering of K-Ras and causing its redistribution to intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and endosomes.[2][3] This effect is independent of its calcium channel blocking activity.[2]

The proposed mechanism for this effect involves fendiline's lysosomotropic properties and its inhibition of acid sphingomyelinase (ASM).[9][10] Inhibition of ASM leads to a reduction in cellular phosphatidylserine (PtdSer), a key lipid for K-Ras membrane association.[10]

Inhibition of ADAM10 and β-catenin Signaling

Fendiline has been shown to inhibit the proliferation and invasion of pancreatic cancer cells by interfering with the activation of ADAM10 (A Disintegrin and Metalloprotease Domain 10).[7] ADAM10 is a sheddase that plays a role in the cleavage of various cell surface proteins, including N-cadherin.[7] By inhibiting ADAM10, fendiline stabilizes N-cadherin at the cell membrane, promoting stronger cell-cell adhesion and reducing cell migration.[7] This inhibition of ADAM10 also leads to a decrease in the expression of β-catenin target genes like cyclin D1, c-Myc, and CD44, which are crucial for cell proliferation and invasion.[7]

STING Pathway Agonism

Recent evidence suggests that fendiline can act as a STING (Stimulator of Interferon Genes) agonist.[5][11] The STING pathway is a crucial component of the innate immune system that detects cytosolic DNA and triggers the production of type I interferons and other inflammatory cytokines. By activating the STING-TBK1-IRF3 axis, fendiline can induce autophagy and potentially enhance anti-tumor immunity.[5][11]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the off-target effects of fendiline.

K-Ras Localization Assay (Immunofluorescence)

This protocol is adapted from the methods described by van der Hoeven et al. (2013).[2]

Objective: To visually assess the effect of fendiline on the subcellular localization of K-Ras.

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells stably expressing GFP-K-RasG12V

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

Mounting medium with DAPI

-

Glass coverslips

-

Confocal microscope

Procedure:

-

Seed MDCK-GFP-K-RasG12V cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of fendiline (e.g., 0-20 µM) or DMSO (vehicle control) for 48 hours.

-

After treatment, wash the cells twice with ice-cold PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Mount the coverslips onto glass slides using mounting medium containing DAPI to stain the nuclei.

-

Image the cells using a confocal microscope. GFP-K-RasG12V will be visualized in the green channel and DAPI in the blue channel.

-

Analyze the images to determine the localization of GFP-K-RasG12V. In control cells, a significant portion of the fluorescence should be at the plasma membrane. In fendiline-treated cells, an increase in cytosolic and perinuclear fluorescence indicates mislocalization.

Cell Proliferation Assay (BrdU Incorporation)

This protocol is based on the methods described by Woods et al. (2015).[7]

Objective: To quantify the effect of fendiline on the proliferation of cancer cells.

Materials:

-

Pancreatic cancer cell lines (e.g., Panc1, MiaPaCa2)

-

Complete growth medium

-

This compound

-

BrdU Labeling and Detection Kit

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of fendiline for 24 hours.

-

Add BrdU labeling solution to each well and incubate for an additional 2-4 hours to allow for incorporation into newly synthesized DNA.

-

Remove the labeling medium and fix the cells.

-

Add the anti-BrdU antibody conjugated to a peroxidase (POD) and incubate.

-

Wash the wells to remove unbound antibody.

-

Add the substrate solution and incubate until color development is sufficient for photometric detection.

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

The absorbance values are directly correlated to the amount of DNA synthesis and thus to the number of proliferating cells.

Western Blotting for Signaling Pathway Analysis

Objective: To determine the effect of fendiline on the activation of key signaling proteins (e.g., p-ERK, p-Akt).

Materials:

-

Cell lines of interest

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with fendiline for the desired time and concentration.

-

Lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each lysate.

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and apply the chemiluminescent substrate.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., GAPDH or total protein).

Conclusion

This compound exhibits a range of off-target effects that extend far beyond its original classification as an L-type calcium channel blocker. Its ability to inhibit K-Ras plasma membrane localization presents a promising avenue for the development of novel anti-cancer therapeutics, particularly for K-Ras-driven malignancies. Furthermore, its modulatory effects on ADAM10, calmodulin, and the STING pathway underscore its potential utility in a variety of disease contexts. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals seeking to further investigate and harness the therapeutic potential of fendiline's off-target activities. As our understanding of this compound's complex pharmacology continues to evolve, so too will the opportunities for its repurposing and the development of next-generation therapies inspired by its unique mechanisms of action.

References

- 1. A new ferrocene derivative blocks K-Ras localization and function by oxidative modification at His95 | Life Science Alliance [life-science-alliance.org]

- 2. Fendiline inhibits K-Ras plasma membrane localization and blocks K-Ras signal transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Inhibition of Acid Sphingomyelinase Depletes Cellular Phosphatidylserine and Mislocalizes K-Ras from the Plasma Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. find.shef.ac.uk [find.shef.ac.uk]

- 6. Inhibiting pathologically active ADAM10 rescues synaptic and cognitive decline in Huntington’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Protocol to induce and assess cGAS-STING pathway activation in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Fendiline inhibits proliferation and invasion of pancreatic cancer cells by interfering with ADAM10 activation and β-catenin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fendiline Enhances the Cytotoxic Effects of Therapeutic Agents on PDAC Cells by Inhibiting Tumor-Promoting Signaling Events: A Potential Strategy to Combat PDAC [mdpi.com]

Methodological & Application

Fendiline Hydrochloride: Solubility, Protocols, and Mechanism of Action

Application Notes and Protocols for Researchers

Fendiline Hydrochloride is a compound of significant interest in pharmacological research, primarily recognized for its dual role as an L-type calcium channel blocker and a specific inhibitor of K-Ras localization to the plasma membrane.[1][2][3] These properties make it a valuable tool for studying cellular signaling pathways and a potential candidate for therapeutic development, particularly in oncology.[2][4] Understanding its solubility and having access to clear experimental protocols are crucial for accurate and reproducible research.

Physicochemical Properties

-

Molecular Formula: C₂₃H₂₅N·HCl[5]

Solubility Data

The solubility of this compound in commonly used laboratory solvents, Dimethyl Sulfoxide (DMSO) and ethanol, is a critical parameter for the preparation of stock solutions and experimental assays. The following table summarizes the available quantitative solubility data from various suppliers. It is important to note that factors such as the degree of hydration of the compound lot and the hygroscopic nature of DMSO can influence solubility.[2][3] Therefore, it is recommended to use fresh, anhydrous DMSO for the preparation of solutions.[2][3]

| Solvent | Reported Solubility (mg/mL) | Reported Solubility (Molar) | Source(s) |

| DMSO | 70 mg/mL | ~198.91 mM | [2][7][8] |

| ≥ 30 mg/mL | ~85.25 mM | [3][9][10] | |

| 35.2 mg/mL | ~100.03 mM | [11] | |

| 30 mg/mL | Not specified | [5] | |

| Not specified | 100 mM | [1] | |

| Ethanol | 15 mg/mL | Not specified | [5] |

| Not specified | 20 mM | [1] |

Note: Molar concentrations are calculated based on a molecular weight of 351.91 g/mol . Discrepancies in reported values may arise from different experimental conditions or batch-to-batch variability.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol outlines the steps for preparing stock solutions of this compound in DMSO and ethanol.

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Absolute Ethanol

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Pipettes

Procedure:

-

Equilibrate: Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance and transfer it to a sterile vial.

-

Solvent Addition:

-

For DMSO: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., for a 100 mM stock solution, add 28.42 µL of DMSO per 1 mg of this compound).

-

For Ethanol: Add the calculated volume of absolute ethanol to achieve the desired stock concentration (e.g., for a 20 mM stock solution, add 142.1 µL of ethanol per 1 mg of this compound).

-

-

Dissolution: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution if necessary.[11]

-

Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the stock solutions at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).[10]

Protocol 2: General Method for Solubility Determination (Shake-Flask Method)

This protocol describes a standardized method for determining the thermodynamic solubility of a compound, which can be adapted for this compound.[12]

Materials:

-

This compound powder

-

Selected solvent (e.g., DMSO, ethanol, phosphate-buffered saline)

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Sample Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the solution to reach equilibrium.[13]

-

Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry. A standard calibration curve should be prepared to accurately determine the concentration.

-

Data Reporting: The determined concentration represents the solubility of this compound in the specific solvent under the tested conditions.

Signaling Pathways and Mechanism of Action

This compound exerts its biological effects through at least two distinct signaling pathways:

-

L-type Calcium Channel Blockade: Fendiline acts as a non-selective L-type calcium channel blocker.[3][5][14] By inhibiting the influx of calcium ions into cells, it can modulate processes such as muscle contraction and neurotransmitter release. This mechanism is responsible for its vasodilatory effects.[5]

-

K-Ras Inhibition: More recently, Fendiline has been identified as a specific inhibitor of K-Ras localization to the plasma membrane.[1][4] It does not affect the localization of H-Ras or N-Ras.[2][3] By disrupting the association of K-Ras with the plasma membrane, Fendiline prevents its downstream signaling, including the activation of the Raf-MEK-ERK pathway.[4] This ultimately leads to the inhibition of proliferation in cancer cell lines that harbor oncogenic K-Ras mutations.[2][4]

Workflow for preparing this compound stock solutions.

Dual mechanism of action of this compound.

References

- 1. This compound | Ras GTPase Inhibitors: R&D Systems [rndsystems.com]

- 2. selleckchem.com [selleckchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Fendiline Inhibits K-Ras Plasma Membrane Localization and Blocks K-Ras Signal Transmission - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. This compound | Ras GTPases | Tocris Bioscience [tocris.com]

- 7. This compound产品说明书 [selleck.cn]

- 8. selleck.co.jp [selleck.co.jp]

- 9. glpbio.com [glpbio.com]

- 10. abmole.com [abmole.com]

- 11. This compound | Calcium Channel | TargetMol [targetmol.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. xcessbio.com [xcessbio.com]

Fendiline Hydrochloride: Application Notes and Protocols for In Vitro Cancer Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fendiline Hydrochloride is an L-type calcium channel blocker traditionally used as an antianginal agent.[1][2] Recent research has unveiled its potential as an anticancer agent, primarily through its activity as a selective K-Ras inhibitor.[1][3] Fendiline has been shown to block the proliferation of various cancer cell lines, particularly those with oncogenic K-Ras mutations, making it a valuable tool for in vitro cancer research and drug development.[1][4][5] This document provides detailed protocols and application notes for utilizing this compound in in vitro cancer studies.

Mechanism of Action in Cancer

Fendiline's primary anticancer effect stems from its ability to inhibit the proper localization of K-Ras to the plasma membrane, a critical step for its oncogenic activity.[3][5] Unlike H-Ras and N-Ras, K-Ras requires a specific localization process to become active.[1][4] Fendiline disrupts this process, leading to the redistribution of K-Ras from the plasma membrane to intracellular compartments such as the endoplasmic reticulum, Golgi apparatus, and endosomes.[2][4] This mislocalization effectively prevents K-Ras from engaging with its downstream effectors, thereby inhibiting key signaling pathways involved in cell proliferation, survival, and migration, such as the MAPK and Akt signaling pathways.[5]

Furthermore, studies have indicated that fendiline can interfere with the activation of ADAM10, a metalloprotease involved in cancer progression, and modulate β-catenin signaling.[6][7] This suggests a broader mechanism of action that contributes to its anti-proliferative and anti-invasive effects in cancer cells.[6][7]

Caption: Fendiline inhibits K-Ras localization, blocking downstream MAPK and PI3K/Akt signaling.

Quantitative Data

Inhibitory Concentrations (IC50) of this compound

| Target | IC50 Value | Reference |

| K-Ras Plasma Membrane Localization | 9.64 µM | [1][3] |

| L-type Calcium Channels | 17 µM | [1][3] |

Cell Viability IC50 Values in Various Cancer Cell Lines (72h treatment)

| Cancer Type | Cell Line | IC50 Value | Reference |

| Breast Cancer | MDA-MB-231 | 5.9 - 9.3 µM | [8][9] |

| MCF-7 | 5.9 - 9.3 µM | [8][9] | |

| Colorectal Cancer | SW480 | 5.9 - 9.3 µM | [8][10] |

| SW620 | 5.9 - 9.3 µM | [8][10] | |

| Caco-2 | 5.9 - 9.3 µM | [8][10] | |

| Pancreatic Cancer | Panc1 | ~10-15 µM | [6][8] |

| MiaPaCa2 | <10 µM | [6][8] | |

| CD18 | Not specified | [11] | |

| Lung Cancer | Multiple lines | Proliferation blocked | [1][4] |

| Endometrial Cancer | Multiple lines | Proliferation blocked | [1][4] |

Note: IC50 values can vary depending on the specific experimental conditions, including cell density and assay duration.

Experimental Protocols

Preparation of this compound Stock Solution

This compound is soluble in organic solvents such as DMSO and ethanol.[3]

-

Reconstitution: To prepare a 100 mM stock solution, dissolve 35.19 mg of this compound (MW: 351.91 g/mol ) in 1 mL of DMSO.[3] For a 20 mM stock solution in ethanol, dissolve 7.04 mg in 1 mL of ethanol.[3]

-

Storage: Store the stock solution at +4°C for short-term use or aliquot and store at -20°C for long-term storage.[3] Avoid repeated freeze-thaw cycles.

-

Working Solution: Dilute the stock solution in the appropriate cell culture medium to the desired final concentration immediately before use. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically <0.5%).

Cell Viability / Proliferation Assay

This protocol is a general guideline for assessing the effect of Fendiline on cancer cell viability using a colorimetric assay like MTT or a luminescent assay like CellTiter-Glo®.

Caption: Workflow for a typical in vitro cell viability assay.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

96-well cell culture plates

-

This compound stock solution

-

Vehicle control (e.g., DMSO)

-

Cell viability reagent (e.g., MTT, WST-1, or CellTiter 96® AQueous One Solution)

-

Plate reader

Procedure:

-

Cell Seeding: Trypsinize and count cells. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 3,000-10,000 cells per well) in 100 µL of complete medium.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of Fendiline (e.g., 0.75-100 µM) or vehicle control.[8]

-

Incubation: Incubate the treated plates for 24, 48, or 72 hours.[8]

-

Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions (e.g., 10 µL of reagent per 100 µL of medium).

-

Incubation: Incubate for the time specified by the manufacturer (typically 1-4 hours).

-

Data Acquisition: Measure the absorbance or luminescence using a plate reader at the appropriate wavelength.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Apoptosis Assay by Annexin V & Propidium Iodide (PI) Staining

This protocol allows for the differentiation between live, early apoptotic, late apoptotic, and necrotic cells using flow cytometry.

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

Materials:

-

Cells treated with Fendiline and control cells

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Cold PBS

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both the floating cells from the medium and the adherent cells (by trypsinization). Combine them and centrifuge to obtain a cell pellet.

-

Washing: Wash the cells twice with cold PBS.[12]

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1-5 x 10^6 cells/mL.[13]

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution.[13]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Anchorage-Independent Growth Assay (Colony Formation in Soft Agar)

This assay assesses the ability of Fendiline to inhibit the tumorigenic potential of cancer cells.

Materials:

-

6-well plates

-

Agar (low melting point)

-

Complete culture medium

-

This compound

Procedure:

-

Base Layer: Prepare a 1% agar solution in complete medium and pour a base layer in each well of a 6-well plate. Allow it to solidify.

-

Cell Layer: Mix cells (e.g., 5,000 cells/well) in a 0.7% agar solution in complete medium containing the desired concentration of Fendiline or vehicle.[6]

-

Plating: Carefully layer the cell-agar mixture on top of the base layer.

-

Feeding: Add complete medium (with Fendiline or vehicle) on top of the agar layers and replace it every 2-3 days.

-

Incubation: Incubate the plates for 2-3 weeks, or until colonies are visible.[6]

-

Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.

Western Blotting for Signaling Pathway Analysis

This protocol is used to detect changes in the expression or phosphorylation status of key proteins downstream of K-Ras.

Materials:

-

Cells treated with Fendiline and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pERK, anti-ERK, anti-pAkt, anti-Akt, anti-c-Myc, anti-Cyclin D1, anti-Actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat cells with Fendiline for the desired time (e.g., 48 hours).[5] Wash with cold PBS and lyse the cells with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-